molecular formula C21H19ClN2O3S B3468257 (2-CHLOROPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE

(2-CHLOROPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B3468257
M. Wt: 414.9 g/mol
InChI Key: NNOLDPMXORBWNP-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)[4-(2-naphthylsulfonyl)piperazino]methanone is a complex organic compound with the molecular formula C20H20ClN2O3S This compound is known for its unique chemical structure, which includes a chlorophenyl group, a naphthylsulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)[4-(2-naphthylsulfonyl)piperazino]methanone typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 4-(2-naphthylsulfonyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)[4-(2-naphthylsulfonyl)piperazino]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (2-Chlorophenyl)[4-(2-naphthylsulfonyl)piperazino]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, aiding in the understanding of biological pathways and mechanisms .

Medicine

In medicine, this compound has shown promise as a lead compound for the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)[4-(2-naphthylsulfonyl)piperazino]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound useful for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-Chlorophenyl)[4-(2-naphthylsulfonyl)piperazino]methanone apart from similar compounds is its naphthylsulfonyl group. This group imparts unique chemical and biological properties, enhancing its potential for various applications. The presence of the naphthylsulfonyl group can influence the compound’s binding affinity, selectivity, and overall activity, making it a valuable compound for research and development .

Properties

IUPAC Name

(2-chlorophenyl)-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S/c22-20-8-4-3-7-19(20)21(25)23-11-13-24(14-12-23)28(26,27)18-10-9-16-5-1-2-6-17(16)15-18/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOLDPMXORBWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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